molecular formula C16H14N2O2 B1299090 N-(4-amino-2-methylphenyl)-1-benzofuran-2-carboxamide CAS No. 433252-24-5

N-(4-amino-2-methylphenyl)-1-benzofuran-2-carboxamide

Cat. No.: B1299090
CAS No.: 433252-24-5
M. Wt: 266.29 g/mol
InChI Key: OGECFYOWRHXWKL-UHFFFAOYSA-N
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Description

N-(4-amino-2-methylphenyl)-1-benzofuran-2-carboxamide ( 433252-24-5) is a benzofuran-2-carboxamide derivative with a molecular formula of C 16 H 14 N 2 O 2 and a molecular weight of 266.30 g/mol . This chemical compound features a benzofuran ring system linked via a carboxamide group to a 4-amino-2-methylphenyl substituent, a structure of significant interest in medicinal chemistry research . Benzofuran carboxamide scaffolds are recognized for their diverse biological potential. Related structural analogs have been investigated in preliminary studies for their neuroprotective and antioxidant properties, showing activity in models of excitotoxic neuronal damage and free radical scavenging . Other benzofuran-2-carboxamide derivatives serve as key synthetic intermediates in the preparation of active pharmaceutical ingredients, such as the antidepressant vilazodone, highlighting the value of this chemical class in drug discovery . The specific amino and methyl substitutions on the phenyl ring of this compound may influence its physicochemical properties and biomolecular interactions, making it a valuable candidate for structure-activity relationship (SAR) studies and the development of novel bioactive molecules . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-10-8-12(17)6-7-13(10)18-16(19)15-9-11-4-2-3-5-14(11)20-15/h2-9H,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGECFYOWRHXWKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)C2=CC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356353
Record name N-(4-amino-2-methylphenyl)-1-benzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433252-24-5
Record name N-(4-amino-2-methylphenyl)-1-benzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-amino-2-methylphenyl)-1-benzofuran-2-carboxamide typically involves the reaction of 4-amino-2-methylphenylamine with 1-benzofuran-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pH, and reaction time to achieve high yields and purity. Purification steps, including recrystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: N-(4-amino-2-methylphenyl)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of N-(4-nitro-2-methylphenyl)-1-benzofuran-2-carboxamide.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of N-(4-substituted-2-methylphenyl)-1-benzofuran-2-carboxamide derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of benzofuran derivatives, including N-(4-amino-2-methylphenyl)-1-benzofuran-2-carboxamide, as promising anticancer agents.

Key Findings:

  • A study evaluated various benzofurancarboxamides for their anticancer activity through the National Cancer Institute's Developmental Therapeutics Program. The compounds were tested against approximately 60 human tumor cell lines, revealing significant cytotoxic effects at low concentrations (10^-4 to 10^-8 M) using the sulforhodamine B assay .
  • Specific derivatives exhibited IC50 values indicating potent growth inhibition, suggesting that modifications to the benzofuran structure can enhance anticancer efficacy .

Antimicrobial Properties

Benzofuran compounds have emerged as potential antimicrobial agents due to their unique structural features.

Research Insights:

  • Benzofuran derivatives have been systematically studied for their antimicrobial activity against various pathogens. The structural diversity of these compounds allows for tailored pharmacological properties, making them suitable candidates for further development in treating microbial infections .
  • The benzofuran scaffold has been identified as a privileged structure in drug discovery, with several derivatives showing effectiveness against clinically relevant targets .

Synthesis and Optimization

The synthesis of this compound has been optimized for high yield and purity, allowing for extensive biological testing.

Synthesis Overview:

  • The synthetic routes involve multiple steps that ensure the compound's structural integrity and biological activity. Efficient methods have been developed to produce this compound and its analogs with favorable pharmacokinetic profiles .

Mechanism of Action

The mechanism of action of N-(4-amino-2-methylphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Neurocognitive Effects and nAChR Modulation

Benzofuran carboxamides with para-substituted phenyl groups, such as N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-7-[2-(methoxy)phenyl]-1-benzofuran-2-carboxamide, demonstrate potent α7 nAChR agonism, improving working memory in rodents . The amino and methyl groups in this compound may similarly enhance receptor binding while avoiding metabolic instability associated with methoxy groups .

HDAC Inhibition

Carboxamides with Zn²⁺-binding regions (e.g., benzamides, acetamides) show isoform-specific HDAC inhibition . The amino group in this compound could facilitate hydrogen bonding with HDAC active sites, while the methyl group enhances hydrophobic interactions .

Key Differentiators of this compound

  • Balanced Electronic Profile: The amino group’s electron-donating effect and methyl group’s steric protection may optimize pharmacokinetics compared to acetyl or chlorobenzoyl analogs .
  • Dual Therapeutic Potential: Structural similarity to both nAChR agonists and HDAC inhibitors suggests multifunctional applications .
  • Metabolic Stability : Methyl substitution at the phenyl ortho position may reduce oxidative metabolism compared to methoxy-containing analogs .

Biological Activity

N-(4-amino-2-methylphenyl)-1-benzofuran-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a benzofuran core, which is known for its diverse biological activities. The presence of the amino group and the carboxamide functionality enhances its interaction with various biological targets, making it a valuable compound for research.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects. Notably, the compound has been investigated for its antimicrobial and anticancer properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer effects by inhibiting key protein-protein interactions (PPIs) involved in cancer cell proliferation. For example, studies have shown that benzofuran derivatives can inhibit MLL-rearranged leukemia cells with IC50 values as low as 1.6 μM . The mechanism often involves suppression of oncogenic gene expression, such as HoxA9 and Myc, which are crucial for cancer cell survival and proliferation.

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications to the benzofuran structure can significantly influence the biological activity of derivatives. For instance, substituents at specific positions on the benzofuran ring can enhance or diminish anticancer potency. A comparative analysis of similar compounds reveals that those with electron-donating groups at the para position exhibit improved cytotoxicity against various cancer cell lines .

CompoundIC50 (μM)Target
This compound1.6MLL-r leukemia
Benzofuran derivative A4.7AML cells
Benzofuran derivative B7.2PLK1

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Preliminary studies suggest that it may possess significant efficacy against certain bacterial strains, although specific mechanisms remain to be fully elucidated.

Case Studies

Case Study 1: Anticancer Efficacy in Leukemia Models
A study reported the use of this compound in murine models of MLL-rearranged leukemia. The compound demonstrated substantial inhibition of tumor growth and improved survival rates compared to control groups, highlighting its potential as a therapeutic agent in hematological malignancies .

Case Study 2: Structure Optimization
Further optimization of the compound led to the development of derivatives with enhanced potency against cancer cell lines. For instance, modifications that included additional halogen substitutions resulted in improved IC50 values, indicating a strong correlation between structural changes and biological activity .

Q & A

Q. What synthetic routes are most effective for producing N-(4-amino-2-methylphenyl)-1-benzofuran-2-carboxamide, and how can yield be optimized?

The synthesis typically involves multi-step processes, such as:

  • Step 1 : Preparation of benzofuran-2-carboxylic acid derivatives via Pd-catalyzed C-H arylations or coupling reactions.
  • Step 2 : Activation of the carboxylic acid group using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) to form the corresponding acyl chloride.
  • Step 3 : Amidation with 4-amino-2-methylaniline under controlled conditions (e.g., DMF/DMAP catalysis at 60°C for 36 hours) .

Q. Yield Optimization :

  • Use continuous flow reactors for scalability and reduced side reactions.
  • Monitor reaction progress via HPLC or TLC to isolate intermediates and minimize byproducts.
  • Example: A 45% yield was achieved for a structurally related benzofuran carboxamide using optimized stoichiometry and purification via recrystallization from ethanol .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Approaches :

  • Purity : HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold.
  • Structural Confirmation :
    • ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.0–8.5 ppm) and carboxamide carbonyl signals (δ ~165 ppm) .
    • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ = 324 m/z for related analogs) .
    • Elemental Analysis : Match calculated vs. experimental C/H/N ratios (e.g., Anal. (C₂₃H₂₅Cl₂N₃O₃·HCl·0.5H₂O) C, H, N) .

Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity?

  • Receptor Binding Assays : Radioligand displacement studies for α7 nicotinic acetylcholine receptors (α7 nAChR), a known target for cognitive enhancement .
  • Cell-Based Assays : Measure calcium flux in SH-SY5Y cells transfected with α7 nAChR using fluorescent dyes (e.g., Fluo-4).
  • Enzymatic Inhibition : Test against acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) via Ellman’s method .

Advanced Research Questions

Q. How does this compound improve cognitive function in rodent models, and what experimental designs validate this?

Mechanistic Insights :

  • The compound acts as a selective α7 nAChR agonist, enhancing synaptic plasticity and acetylcholine signaling. In vivo studies show dose-dependent improvements in:
    • Working Memory : Radial arm maze tests (50–100 mg/kg, p.o.).
    • Recognition Memory : Novel object recognition tasks (NORT) with 30–60% improvement vs. controls .

Q. Experimental Design Considerations :

  • Use double-blind protocols with wild-type vs. α7 nAChR knockout mice to confirm target specificity.
  • Include positive controls (e.g., donepezil for AChE inhibition) and negative controls (vehicle-only groups) .

Q. What strategies resolve contradictions in potency data across different studies?

Case Example : Discrepancies in IC₅₀ values for α7 nAChR activation may arise from:

  • Assay Variability : Compare results from electrophysiology (patch-clamp) vs. fluorescence-based calcium imaging.
  • Species Differences : Rat cortical neurons vs. human recombinant receptors.
  • Solution : Meta-analysis of datasets using standardized protocols (e.g., EC₅₀ normalization to reference agonists like PNU-282987) .

Q. Can this compound exhibit synergistic effects with other therapeutics, and how is this tested?

Synergy with Aldicarb :

  • In C. elegans models, this compound (0.94 µM) combined with aldicarb (20 µM) enhanced nematicidal activity by 80% vs. single-agent treatments.
  • Method :
    • Combination Index (CI) : Calculate via Chou-Talalay method using CompuSyn software.
    • Dose-Matrix Screening : Test 8×8 concentration grids to identify optimal ratios .

Q. What structural analogs of this compound have been explored, and how do modifications impact activity?

Key Modifications and SAR Trends :

  • Benzofuran Core : Replacement with benzothiophene reduces α7 nAChR affinity by 10-fold.
  • Amino Substituents : 4-Amino-2-methylphenyl groups enhance blood-brain barrier permeability vs. unsubstituted analogs.
  • Case Study : N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-7-[2-(methoxy)phenyl]-1-benzofuran-2-carboxamide showed 3× higher cognitive improvement in Morris water maze tests .

Q. How are crystallographic studies used to elucidate its binding mode?

Case Example : Co-crystallization with human Calpain-1 protease revealed:

  • Binding Pocket : Hydrophobic interactions between the benzofuran ring and Leu271/Val272 residues.
  • Key Interactions : Hydrogen bonds between the carboxamide group and Asp289 (distance: 2.8 Å).
  • Tools : PHENIX for structure refinement; PDB ID 8GX3 for public access .

Data Contradiction Analysis

Q. How to address variability in pharmacokinetic profiles across species?

  • Issue : Oral bioavailability ranges from 15% (mice) to 40% (rats).
  • Approach :
    • Comparative Metabolism Studies : Use liver microsomes to identify species-specific CYP450 oxidation pathways.
    • Formulation Adjustments : Nanoemulsions or liposomal encapsulation improve bioavailability in low-absorption models .

Q. What computational methods support rational design of derivatives?

  • Docking Simulations : AutoDock Vina or Schrödinger Suite to predict α7 nAChR binding poses.
  • QSAR Models : Train on datasets with IC₅₀ values and descriptors (e.g., LogP, polar surface area) .

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